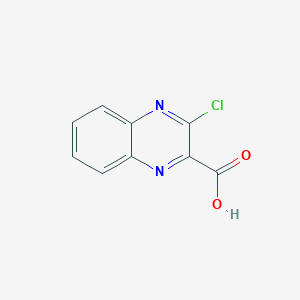

3-Chloroquinoxaline-2-carboxylic acid

描述

Structural and Synthetic Context within Quinoxaline (B1680401) Chemistry

The properties and reactivity of 3-chloroquinoxaline-2-carboxylic acid are best understood by first examining the foundational quinoxaline structure and the influence of its functional groups.

Quinoxaline, also known as benzopyrazine, is a heterocyclic compound composed of a benzene (B151609) ring fused to a pyrazine (B50134) ring. mdpi.comresearchgate.net This aromatic, nitrogen-containing scaffold is a cornerstone in heterocyclic chemistry due to its presence in a wide array of biologically active compounds. pharmacophorejournal.compharmacophorejournal.com The quinoxaline nucleus is a key building block in medicinal chemistry and drug discovery, with its derivatives showing potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. mdpi.comnih.gov The arrangement of nitrogen atoms in the pyrazine ring allows for diverse chemical modifications, making the quinoxaline system a versatile template for developing new therapeutic agents and functional materials. nih.govrsc.org

The functionalization of the quinoxaline core with specific substituents is a critical strategy for tuning its chemical and physical properties. In this compound, the chloro and carboxyl groups play distinct and crucial roles.

Chlorination : The presence of a chlorine atom at the 3-position significantly influences the electronic properties of the quinoxaline ring. As an electron-withdrawing group, it enhances the electrophilicity of the carbon atom to which it is attached. More importantly, the chlorine atom acts as an effective leaving group in nucleophilic substitution reactions. researchgate.net This reactivity makes 2,3-dichloroquinoxaline, a related precursor, a valuable starting material for synthesizing a wide range of 2,3-disubstituted quinoxalines by reacting it with various nucleophiles. researchgate.net Similarly, the chloro group in this compound provides a reactive site for further molecular elaboration.

Carboxylation : The carboxylic acid group (–COOH) at the 2-position introduces a site for a variety of chemical transformations, most notably amide bond formation (amidation). wikipedia.org Carboxylic acids can be converted into esters, acyl chlorides, or amides, providing a gateway to a vast number of derivatives. wikipedia.orgnih.gov This functional group also impacts the molecule's polarity and acidity. The ability to form amide links is particularly exploited in the synthesis of potential kinase inhibitors and other biologically relevant molecules. nih.gov

Overview of Research Trajectories and Academic Significance

This compound is primarily valued as a molecular building block in organic synthesis. Its academic significance lies in its application for creating diverse libraries of quinoxaline derivatives for screening and development in several key research areas.

Research involving this compound often follows trajectories aimed at:

Drug Discovery : A primary application is the synthesis of novel compounds with potential therapeutic value. By reacting the carboxylic acid moiety with various amines, researchers can generate a series of amides. nih.gov These derivatives are often designed as inhibitors of specific enzymes, such as Apoptosis signal-regulating kinase 1 (ASK1), which is implicated in conditions like non-alcoholic steatohepatitis (NASH). nih.gov Similarly, derivatives of quinoxaline-2-carboxylic acid have been investigated for their antimycobacterial properties. mdpi.com

Materials Science : The rigid, aromatic structure of the quinoxaline core makes it an attractive component for functional materials. Functionalization allows for the tuning of photophysical properties, leading to the development of materials like thermally activated delayed fluorescence (TADF) emitters for use in organic light-emitting diodes (OLEDs). rsc.org

Synthetic Methodology : The compound serves as a model substrate for developing new synthetic methods. The reactivity of the C-Cl bond and the carboxyl group allows chemists to explore novel coupling reactions and functional group transformations. nih.govmdpi.com

The combination of a reactive chlorine atom and a versatile carboxylic acid group on a biologically relevant quinoxaline scaffold ensures that this compound remains a significant and highly utilized intermediate in advanced chemical research.

Data Tables

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound sigmaaldrich.com |

| Molecular Formula | C₉H₅ClN₂O₂ sigmaaldrich.com |

| InChI Key | LLFXNFDLKGPZML-UHFFFAOYSA-N sigmaaldrich.com |

| Physical Form | Solid sigmaaldrich.com |

Selected Research Applications of Quinoxaline-2-carboxylic Acid Derivatives

| Derivative Class | Starting Material(s) | Application Investigated | Reference |

|---|---|---|---|

| Amide Derivatives | Quinoxaline-2-carboxylic acid, various amines | ASK1 Inhibitors for NASH | nih.gov |

| 1,4-Dioxide Derivatives | 5,6-dichlorobenzofuroxan, 1,3-dicarbonyl compounds | Antimycobacterial Agents | mdpi.com |

| Pyrrolo[3,4-d]quinoxaline Derivatives | 6,7-Dimethylquinoxaline-2,3-dicarboxylic acid anhydride (B1165640), acetic anhydride | Antimicrobial Investigation | researchgate.net |

Structure

3D Structure

属性

IUPAC Name |

3-chloroquinoxaline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2/c10-8-7(9(13)14)11-5-3-1-2-4-6(5)12-8/h1-4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLFXNFDLKGPZML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00553824 | |

| Record name | 3-Chloroquinoxaline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00553824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20254-76-6 | |

| Record name | 3-Chloroquinoxaline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00553824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloroquinoxaline-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for 3 Chloroquinoxaline 2 Carboxylic Acid and Its Derivatives

Established Synthetic Pathways for 3-Chloroquinoxaline-2-carboxylic Acid

The formation of the core this compound structure can be achieved through several reliable methods, often starting from commercially available precursors.

The synthesis of quinoxaline (B1680401) carboxylic acids often begins with the condensation of an o-phenylenediamine (B120857) derivative with a 1,2-dicarbonyl compound. For instance, 2,3-diarylquinoxaline-6-carboxylic acids can be synthesized by reacting 3,4-diaminobenzoic acid with various 1,2-diarylketones. researchgate.netuni-konstanz.de This foundational reaction, known as the Hinsberg quinoxaline synthesis, establishes the quinoxaline ring system which can then be further modified.

To obtain the specific 3-chloro-2-carboxylic acid derivative, subsequent chlorination and functional group manipulations are necessary. For example, a precursor like quinoxalin-2(1H)-one can be treated with a chlorinating agent such as phosphoryl chloride (POCl₃) to introduce the chlorine atom at the 3-position. The substituent at the 2-position can then be oxidized to a carboxylic acid. The biosynthesis of related compounds involves the enzymatic activation of quinoxaline-2-carboxylic acid, highlighting the core structure's role as a key intermediate. nih.gov

Oxidative cyclization provides an alternative route to the quinoxaline scaffold. These methods can involve the reaction of o-phenylenediamines with α-haloketones or similar substrates under oxidative conditions. More advanced electrochemical methods have been developed for synthesizing substituted quinoxalines. For example, an oxidative dearomatization/ring-opening/cyclization cascade sequence has been used to produce 2-aryl-3-(2-aminoaryl)quinoxalines from 2-arylindoles and 1,2-diaminoarenes. researchgate.net

Following the formation of the quinoxaline ring through such cyclization methods, subsequent transformations are required to yield this compound. This typically involves the introduction of a chlorine atom at the 3-position, often using reagents like phosphorus oxychloride or N-chlorosuccinimide. The final step is the conversion of a suitable precursor group at the 2-position (such as a methyl or formyl group) into a carboxylic acid through oxidation. For example, the aldehyde group of 2-chloroquinoline-3-carbaldehyde, a related heterocyclic system, can be oxidized to a carboxylic acid. nih.gov

One of the most direct and common methods for preparing this compound is the hydrolysis of its corresponding ethyl ester, ethyl 3-chloroquinoxaline-2-carboxylate. sigmaaldrich.comsynquestlabs.com This starting material is commercially available or can be synthesized readily. synquestlabs.com

The reaction is a standard base-catalyzed ester hydrolysis. Typically, the ethyl ester is treated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in a suitable solvent like ethanol (B145695) or methanol (B129727). The mixture is heated to reflux to drive the reaction to completion. After the hydrolysis is complete, the reaction mixture is cooled and acidified with a strong acid, such as hydrochloric acid (HCl), to precipitate the this compound product. synquestlabs.com The solid product can then be collected by filtration, washed with water to remove inorganic salts, and dried.

Reaction Scheme:

Ethyl 3-chloroquinoxaline-2-carboxylate + NaOH(aq) → Sodium 3-chloroquinoxaline-2-carboxylate + Ethanol

Sodium 3-chloroquinoxaline-2-carboxylate + HCl(aq) → this compound + NaCl

This method is highly efficient and provides the desired carboxylic acid in good yield and purity.

Advanced Synthetic Strategies for 3-Chloroquinoxaline-2-carboxamides

The synthesis of carboxamides from this compound is a crucial transformation, as the amide functionality is a key feature in many biologically active molecules.

The formation of 3-chloroquinoxaline-2-carboxamides is achieved through the condensation reaction between this compound and a primary or secondary amine. This reaction forms an amide bond. A common approach involves first activating the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. nih.gov

A standard procedure is to convert the carboxylic acid into a more reactive acyl chloride by treating it with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov The resulting 3-chloroquinoxaline-2-carbonyl chloride is then reacted with the desired amine, often in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA) to neutralize the HCl generated during the reaction. nih.govcommonorganicchemistry.com

Modern synthetic chemistry often employs coupling agents to facilitate amide bond formation directly from the carboxylic acid and amine, avoiding the need to isolate the reactive acyl chloride. These one-pot procedures are generally milder and have a broader substrate scope. Among the most common coupling agents are carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC.HCl). commonorganicchemistry.comnih.govpeptide.com

The reaction mechanism involves the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and can undergo side reactions. To improve the efficiency and minimize side products, an additive like 1-hydroxybenzotriazole (B26582) (HOBt) is almost always used in conjunction with EDC. commonorganicchemistry.compeptide.comluxembourg-bio.comresearchgate.net

HOBt serves multiple roles:

It reacts with the O-acylisourea intermediate to form an HOBt-active ester. This new intermediate is more stable than the O-acylisourea but still highly reactive towards amines.

It suppresses racemization, which is particularly important when using chiral amines or carboxylic acids. peptide.com

The byproducts formed from EDC and HOBt are water-soluble, simplifying the purification of the final amide product. researchgate.net

A typical protocol involves stirring the carboxylic acid, amine, EDC.HCl, and HOBt in a suitable aprotic solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) at room temperature. commonorganicchemistry.com A base such as DIEA is often added to maintain the necessary pH for the reaction to proceed efficiently. commonorganicchemistry.comnih.gov

Data Tables

Table 1: Example Conditions for Amide Synthesis using EDC/HOBt

| Carboxylic Acid | Amine | Coupling Agents | Base | Solvent | Time (h) | Yield (%) | Reference |

| Generic Acid | Generic Amine | EDC.HCl, HOBt, NH₄Cl | - | DMF | 12 | 61 | commonorganicchemistry.com |

| Generic Acid | Generic Amine | EDC.HCl, HOBt | DIEA | DMF | 0.5 | 83 | commonorganicchemistry.com |

| Generic Acid | Generic Amine | EDC.HCl, HOBt | DIEA | DMF | Overnight | 85 | commonorganicchemistry.com |

| Boc-protected valine | 4-amino-N-(4-methoxybenzyl)benzamide | EDC, HOBt (catalytic) | DIPEA | Acetonitrile | 42 | >90 | nih.gov |

Condensation Reactions with Amines

Synthesis of Related Quinoxaline Carboxylic Acid Derivatives

The functional group versatility of this compound makes it a valuable intermediate for the synthesis of a broad spectrum of derivatives through modification of both the chloro and carboxylic acid moieties.

The chlorine atom at the C-3 position of the quinoxaline ring is susceptible to nucleophilic aromatic substitution, allowing for its replacement with various functional groups. This conversion is a key strategy for diversifying the core structure.

3-Ethoxy and 3-Methoxy Derivatives: The synthesis of 3-alkoxy quinoxaline derivatives can be achieved by reacting the 3-chloroquinoxaline precursor with the corresponding sodium alkoxide. For example, refluxing this compound with sodium ethoxide in ethanol or sodium methoxide (B1231860) in methanol would yield 3-ethoxyquinoxaline-2-carboxylic acid and 3-methoxyquinoxaline-2-carboxylic acid, respectively. While a low yield (14%) was reported for a reaction with 3-methoxyphenol (B1666288) using microwave-assisted NAS chemistry, this demonstrates the viability of introducing oxygen nucleophiles. udayton.edu

3-Amino Derivatives: The chloro group can be displaced by an amino group through reaction with ammonia (B1221849) or various primary and secondary amines. For instance, refluxing a chloroquinoxaline with an amine in a suitable solvent like ethanol or n-butanol can lead to the corresponding 3-aminoquinoxaline derivative. nih.govmdpi.com The reaction of 2-chloro-3-methylquinoxaline (B189447) with aromatic amines to form Schiff bases, following the initial attachment of a phenoxy linkage, illustrates the reactivity of the C2-chlorine towards nucleophiles. nih.gov

The carboxylic acid group at the C-2 position is readily converted into a more stable amide functionality, a common modification in medicinal chemistry. nih.gov The standard procedure involves a two-step process:

Activation of the Carboxylic Acid: The carboxylic acid is first activated to make it more reactive towards amines. A common method is to convert it into an acyl chloride by treating it with a chlorinating agent like oxalyl chloride or thionyl chloride. nih.gov

Amide Bond Formation: The activated acyl chloride is then reacted with a desired primary or secondary amine to form the corresponding quinoxalin-2-carboxamide. nih.gov Alternatively, coupling agents such as propylphosphonic anhydride (B1165640) (T3P) can be used to directly facilitate the condensation between the carboxylic acid and the amine. nih.gov

This methodology has been used to prepare extensive series of N-substituted quinoxaline-2-carboxamides for biological evaluation. nih.govnih.gov

| Activating/Coupling Agent | Amine | Product | Reference |

| Oxalyl Chloride | Various Amines | N-substituted quinoxaline-2-carboxamide (B189723) | nih.gov |

| Propylphosphonic Anhydride (T3P) | Substituted Pyridinamines | N-pyridinyl-quinoxaline-2-carboxamide | nih.gov |

Table 2: General Methods for the Synthesis of Quinoxalin-2-carboxamides

The synthesis of complex fused heterocyclic systems such as chromeno[4,3-b]quinoxalines involves the construction of a chromenone (a derivative of chromene) ring fused to the quinoxaline core. While direct fusion starting from this compound is complex, related structures can be formed. For example, 3-(quinoxalin-2-yl)-2H-chromen-2-one derivatives can be synthesized by the condensation of 2-acetylquinoxaline (B1338386) with 2-hydroxybenzaldehyde derivatives. researchgate.net A more direct approach to the fused system often involves building the quinoxaline ring onto a pre-existing chromone (B188151) scaffold. Key precursors mentioned in the literature for similar fused systems are often 3-cyano, 3-formyl, or 3-carbonyl coumarins (chromen-2-ones), which undergo cyclization with reagents like o-phenylenediamine to form the quinoxaline portion of the fused ring system. researchgate.net

The quinoxaline scaffold is a "privileged structure" in medicinal chemistry, and numerous derivatives of quinoxaline carboxylic acids have been synthesized and evaluated for their antimicrobial properties. mdpi.comwisdomlib.org The synthetic strategies aim to introduce diverse chemical moieties to modulate biological activity.

Common derivatizations include:

Amide and Hydrazide Formation: As discussed, converting the carboxylic acid to various amides is a frequent strategy. nih.govnih.gov

Schiff Base Formation: Intermediates containing a free amino group can be reacted with aromatic aldehydes to form Schiff bases, which are then tested for antimicrobial activity. nih.gov Similarly, formyl-substituted quinoxalines can be reacted with amines.

Tetrazole Annulation: Hydrazinylquinoxalines, which can be prepared from chloroquinoxalines, can be converted to fused tetrazolo[1,5-a]quinoxaline (B8696438) systems. These derivatives have shown potent dual anticancer and antimicrobial activities. nih.gov

Incorporation of Other Heterocycles: Linking the quinoxaline core to other heterocyclic rings, such as triazoles, is another common approach to generate novel compounds for antimicrobial screening. nih.gov

These synthetic modifications have led to the discovery of compounds with significant in vitro activity against various Gram-positive and Gram-negative bacteria as well as pathogenic fungi. nih.govrsc.org

| Derivative Type | Synthetic Precursor | Target Organisms | Reference |

| Tetrazolo[1,5-a]quinoxalines | 6-bromo-2-chloro-3-hydrazinylquinoxaline | Gram-positive and Gram-negative bacteria | nih.gov |

| Quinoxaline-2-carboxamides | Quinoxaline-2-carboxylic acid | Mycobacterium tuberculosis | nih.gov |

| 2-[4-(substituted benziminomethyl)phenoxy]-3-methylquinoxalines (Schiff Bases) | 2-(p-formylphenoxy)-3-methyl quinoxaline | S. aureus, B. subtilis, E. coli, P. aeruginosa | nih.gov |

| Substituted Quinoxalines | 2,3-dichloroquinoxaline | Acidovorax citrulli, Rhizoctonia solani | rsc.org |

Table 3: Examples of Quinoxaline Derivatives Synthesized for Antimicrobial Investigation

Iii. Reactivity and Mechanistic Studies of 3 Chloroquinoxaline 2 Carboxylic Acid

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives. libretexts.org These reactions involve the addition of a nucleophile to the carbonyl carbon, followed by the elimination of a leaving group, resulting in the substitution of the nucleophile for the original group attached to the acyl carbon. libretexts.org

The carbonyl carbon in carboxylic acids and their derivatives is inherently electrophilic. libretexts.org This electrophilicity arises from the significant dipole moment of the carbon-oxygen double bond, where the more electronegative oxygen atom pulls electron density from the carbon, inducing a partial positive charge (δ+) on the carbon atom. libretexts.orgkhanacademy.org Resonance structures can be drawn to illustrate this charge separation. openochem.orglibretexts.org

In 3-chloroquinoxaline-2-carboxylic acid, this effect is amplified. The quinoxaline (B1680401) ring system is electron-deficient, and the presence of the strongly electron-withdrawing chlorine atom at the C-3 position further withdraws electron density from the ring and, consequently, from the attached C-2 carbonyl carbon. nih.govacs.orgnih.gov This inductive effect enhances the partial positive charge on the carbonyl carbon, making it more susceptible to attack by nucleophiles compared to carboxylic acids attached to electron-rich aromatic systems. Under acidic conditions, the carbonyl oxygen can be protonated, which dramatically increases the electrophilicity of the carbonyl carbon, further activating the molecule towards nucleophilic attack. quora.combyjus.com

The chloro-substituent at the C-3 position has a twofold influence on the molecule's reactivity:

Enhancement of Carbonyl Reactivity : As an electron-withdrawing group, the chlorine atom increases the electrophilicity of the C-2 carbonyl carbon, as discussed above. This makes nucleophilic acyl substitution reactions at the carboxylic acid group more favorable. Studies on related quinoxalinone derivatives have shown that strong electron-withdrawing substituents increase the inhibitory efficiency in biological assays, a phenomenon that can be linked to enhanced reactivity. nih.gov

Site for Nucleophilic Aromatic Substitution : The chlorine atom itself can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the quinoxaline ring facilitates the attack of nucleophiles, such as amines or thiols, at the C-3 position, leading to the displacement of the chloride ion. This pathway allows for the synthesis of a wide array of 3-substituted quinoxaline-2-carboxylic acid derivatives.

Carboxylic acids are generally less reactive toward nucleophilic acyl substitution than some of their derivatives, such as acid chlorides and anhydrides. openochem.orgchemistrytalk.org This is because the hydroxyl group (-OH) is a poor leaving group compared to a chloride ion (Cl⁻) or a carboxylate anion. libretexts.org To facilitate substitution reactions, carboxylic acids often need to be "activated." This can be achieved by converting the carboxylic acid into a more reactive derivative, for example, using thionyl chloride (SOCl₂) to form the corresponding highly reactive acid chloride. libretexts.orgunits.it

The general order of reactivity for carboxylic acid derivatives toward nucleophilic acyl substitution is as follows:

| Derivative | Structure (R-CO-Y) | Leaving Group (Y⁻) | Reactivity |

| Acid Chloride | R-CO-Cl | Cl⁻ (very weak base) | Most Reactive |

| Acid Anhydride (B1165640) | R-CO-O-CO-R | RCOO⁻ (weak base) | High |

| Ester | R-CO-OR' | R'O⁻ (strong base) | Moderate |

| Carboxylic Acid | R-CO-OH | OH⁻ (very strong base) | Low |

| Amide | R-CO-NR'₂ | R'₂N⁻ (very strong base) | Least Reactive |

This table illustrates the general reactivity trend of common carboxylic acid derivatives. openochem.orgchemistrytalk.orglibretexts.org

Transition Metal-Catalyzed Transformations

The C-Cl bond in this compound serves as a versatile handle for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. rsc.org

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis. The chloro-substituent at the electron-poor quinoxaline C-3 position makes it a suitable substrate for these transformations.

Sonogashira Coupling : This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.org It is a reliable method for forming C(sp²)-C(sp) bonds. libretexts.org The reaction of 3-chloroquinoxalines with various alkynes proceeds under mild conditions, tolerating a wide range of functional groups. researchgate.netyoutube.com The general mechanism involves a Pd(0)/Pd(II) catalytic cycle, including oxidative addition, transmetalation with a copper acetylide, and reductive elimination. youtube.com

Suzuki Coupling : The Suzuki reaction couples an organoboron compound, typically a boronic acid, with an organohalide. wikipedia.orglibretexts.org This reaction is widely used for synthesizing biaryls and substituted alkenes. wikipedia.org Chloroquinoxalines can be effectively coupled with various arylboronic acids using a palladium catalyst and a base. researchgate.net The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition of the chloroquinoxaline to Pd(0), transmetalation from the boron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org

Heck Reaction : The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The C-3 chloro group of the quinoxaline can react with various alkenes in the presence of a palladium catalyst and a base. wikipedia.org This reaction is stereoselective and follows a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, migratory insertion of the alkene, and subsequent β-hydride elimination. libretexts.orgyoutube.com

| Reaction | Coupling Partner | Catalyst/Base System (Typical) | Product Type |

| Sonogashira | Terminal Alkyne | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst, Amine base | 3-Alkynyl-quinoxaline |

| Suzuki | Boronic Acid | Pd catalyst (e.g., Pd(OAc)₂), Phosphine ligand, Base (e.g., K₂CO₃) | 3-Aryl-quinoxaline |

| Heck | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | 3-Alkenyl-quinoxaline |

This table summarizes common transition metal-catalyzed cross-coupling reactions applicable to this compound. wikipedia.orgwikipedia.orgwikipedia.org

Recent advances in catalysis have enabled the use of the carboxylic acid group itself as a functional handle, often through decarboxylation. acs.org

Metallaphotoredox Catalysis : This emerging field combines transition-metal catalysis with photoredox catalysis to enable novel transformations. acs.org Aryl carboxylic acids can undergo decarboxylative functionalization, where the -COOH group is replaced by other fragments. acs.org This strategy could potentially be applied to this compound to achieve, for instance, decarboxylative C-H arylation or other bond formations at the C-2 position.

Decarbonylative Coupling : Carboxylic acids can be converted to their corresponding aroyl chlorides, which can then undergo palladium-catalyzed decarbonylative cross-coupling reactions. nih.gov For example, a decarbonylative Suzuki-Miyaura coupling allows for the synthesis of biaryls from aroyl chlorides and boronic acids. nih.gov This two-step sequence—conversion of the carboxylic acid to the acid chloride followed by decarbonylative coupling—represents a powerful method for leveraging the carboxylic acid moiety for biaryl synthesis. nih.gov

Catalytic Functionalization of Carboxylic Acids

Decarboxylative Coupling Reactions

Decarboxylative cross-coupling reactions represent a modern synthetic strategy for the formation of carbon-carbon and carbon-heteroatom bonds, using readily available carboxylic acids as coupling partners. rsc.orgnih.gov These reactions are advantageous as they often utilize relatively inexpensive and stable carboxylic acids, avoiding the need for pre-formed organometallic reagents which can be sensitive to air and moisture. wikipedia.org The process involves the substitution of a carboxyl group with a new moiety, accompanied by the extrusion of carbon dioxide (CO₂). rsc.orgwikipedia.org

While specific studies focusing solely on the decarboxylative coupling of this compound are not extensively detailed, the principles can be applied from research on other heteroaromatic carboxylic acids. wikipedia.org For instance, palladium-catalyzed reactions have been shown to enable the formation of functionalized pyridines, pyrazines, and quinolines from their corresponding carboxylic acids. wikipedia.org These transformations typically require a metal catalyst (e.g., palladium or copper), a base, and often an oxidant. wikipedia.org

In the context of heteroaromatic acids, the reaction mechanism can involve the initial oxidative addition of an aryl halide to the metal catalyst, followed by electrophilic palladation at a carbon of the heteroaromatic ring. wikipedia.org Forgione, P., and Bilodeau, F. et al. reported that heteroatom-containing carboxylic acids are tolerated by palladium monometallic systems and undergo decarboxylative cross-coupling with aryl halides. wikipedia.org The pathway can proceed through the direct expulsion of carbon dioxide after palladation or via a route involving deprotonation to regain aromaticity before reductive elimination. wikipedia.org The merger of photoredox catalysis with metal catalysis has also provided a powerful platform for achieving novel bond formations from widely available carboxylic acids. princeton.edu This dual catalytic approach can enable transformations that are otherwise difficult to achieve. sioc.ac.cn

Amidations from Carboxylic Acids and Esters

The conversion of this compound and its corresponding esters into amides is a crucial transformation for generating libraries of compounds for biological screening. acs.org The direct amidation of carboxylic acids can be challenging because the basicity of amines can lead to the formation of a highly unreactive carboxylate salt. libretexts.org To overcome this, coupling reagents are widely employed to activate the carboxylic acid.

Common methods involve the in-situ conversion of the carboxylic acid to a more reactive species. For example, activation with oxalyl chloride or thionyl chloride (SOCl₂) converts the carboxylic acid into a highly reactive acid chloride, which readily undergoes nucleophilic acyl substitution with an amine. libretexts.orgnih.gov Another prevalent strategy utilizes carbodiimide (B86325) coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC), which activate the carboxyl group by forming a good leaving group, facilitating its displacement by an amine. libretexts.orgnih.gov Propylphosphonic anhydride (T3P) is another effective coupling reagent used for the condensation reaction between quinoxaline-2-carboxylic acid and various amines to form amide bonds. nih.gov

A two-step parallel process is often used for library synthesis, starting from ethyl-3-chloroquinoxaline-2-carboxylates. acs.org These esters react with amines via a nucleophilic aromatic substitution (SNAr) process, followed by saponification to the intermediate carboxylic acids, which are then elaborated into a diverse range of amides. acs.org

Table 1: Selected Methods for the Amidation of Quinoxaline-2-carboxylic Acid Derivatives

| Starting Material | Reagents | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| Quinoxaline-2-carboxylic acid | Oxalyl chloride, various amines | N-substituted quinoxaline-2-carboxamides | Not specified | nih.gov |

| Quinoxaline-2-carboxylic acid | T3P, Et₃N, various amines | N-substituted quinoxaline-2-carboxamides | Not specified | nih.gov |

Note: Si-DCT = Dichlorotriazine-functionalized silica (B1680970) gel; NMM = N-methylmorpholine; T3P = Propylphosphonic anhydride.

Regioselectivity in Substitution Reactions

The quinoxaline ring system is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). rsc.org In this compound, the presence of the electron-withdrawing quinoxaline nitrogen atoms, the chlorine atom at C3, and the carboxylic acid group at C2 significantly influences the regioselectivity of substitution reactions.

Nucleophilic substitution on dichloro- or chloro-substituted quinoxalines demonstrates predictable regioselectivity. In 2,3-dichloroquinoxaline, reaction with nucleophiles like primary and secondary amines or phenols typically results in the monosubstitution of one chlorine atom. nih.gov The position of this initial substitution is governed by the electronic effects of the substituents and the inherent reactivity of the ring positions.

In the synthesis of 6,7-dichloro-3-methylquinoxaline 1,4-dioxides, subsequent nucleophilic substitution of a chlorine atom by cyclic amines occurs regioselectively at the C6 position. mdpi.com This selectivity is attributed to the electronic conjugation of the substituents with the N-oxide groups. mdpi.com For unsymmetrically substituted o-phenylenediamines reacting with dicarbonyl compounds, regioisomer formation is a key consideration, and the outcome often depends on the specific reactivity of the cyclization reagent. rsc.org Studies on 2,4-dichloroquinazoline (B46505) precursors consistently show regioselective substitution at the C4 position with a wide range of amine nucleophiles, highlighting the directing effects of the ring nitrogens. nih.gov In this compound, the chlorine at the C3 position is activated towards nucleophilic displacement, and this position is the typical site for SNAr reactions with amine nucleophiles. acs.org

Mechanistic Elucidation of Key Reactions

Reaction Pathways and Intermediate Formation

The reaction mechanisms for the transformations of this compound are rooted in fundamental organic chemistry principles, involving distinct pathways and key intermediates.

Amidation: The amidation of the carboxylic acid function proceeds via nucleophilic acyl substitution. khanacademy.orgmasterorganicchemistry.com When a coupling agent like DCC is used, it activates the carboxylic acid by forming an O-acylisourea intermediate, which is a highly reactive species with a good leaving group. An amine nucleophile then attacks the carbonyl carbon of this intermediate, leading to a tetrahedral intermediate that collapses to form the amide and dicyclohexylurea. libretexts.org If the acid is first converted to an acid chloride with SOCl₂, the mechanism involves nucleophilic attack of the chloride ion on an acyl chlorosulfite intermediate. libretexts.orglibretexts.org The resulting acid chloride then reacts with an amine via the classic addition-elimination mechanism at the carbonyl carbon. youtube.com

Nucleophilic Aromatic Substitution (SNAr): The substitution of the chlorine atom at the C3 position follows the SNAr pathway. This two-step process begins with the attack of a nucleophile (e.g., an amine) on the electron-deficient C3 carbon, leading to the formation of a resonance-stabilized anionic σ-complex, often called a Meisenheimer complex. In the second, typically faster step, the leaving group (chloride ion) is expelled, and the aromaticity of the quinoxaline ring is restored.

Decarboxylative Coupling: The mechanism for decarboxylative coupling often involves a transition metal catalytic cycle. wikipedia.org For a palladium-catalyzed reaction, the cycle may start with the oxidative addition of an aryl halide to the Pd(0) catalyst. The heteroaromatic carboxylic acid coordinates to the palladium center, followed by decarboxylation to form a heteroaryl-palladium intermediate. Reductive elimination from this intermediate yields the final cross-coupled product and regenerates the Pd(0) catalyst. wikipedia.org In some photoredox-mediated pathways, the reaction is initiated by the oxidation or reduction of the carboxylic acid derivative by a photoexcited catalyst, leading to a radical intermediate that undergoes decarboxylation. sioc.ac.cn

Role of Catalysts and Reaction Conditions

Catalysts and specific reaction conditions are paramount in directing the outcome, efficiency, and selectivity of reactions involving this compound.

Catalysts:

Transition Metals (Pd, Cu, Ni): These are essential for cross-coupling reactions. nih.gov Palladium and copper catalysts are frequently used in decarboxylative couplings, facilitating the key steps of oxidative addition, decarboxylation, and reductive elimination. wikipedia.org Copper catalysts are also employed in condensation reactions for quinoxaline synthesis. organic-chemistry.org Nickel catalysts, being less expensive, offer an alternative for synthesizing quinoxalines via dehydrogenative coupling. organic-chemistry.org

Acid/Base Catalysts: Acid catalysts (e.g., H₂SO₄, HClO₄·SiO₂) are often used in the classical synthesis of quinoxalines by promoting the condensation of 1,2-diamines and 1,2-dicarbonyl compounds. nih.govsapub.orgchim.it Bases like triethylamine (B128534) (Et₃N) or N-methylmorpholine (NMM) are crucial in amidation reactions, serving to neutralize the acid formed (e.g., HCl) and to facilitate the coupling process. acs.orgnih.gov

Coupling Reagents (DCC, T3P): These are not catalysts in the strict sense but are essential reagents for amide bond formation. They function by activating the carboxylic acid group, making it susceptible to nucleophilic attack by an amine. nih.govnih.gov

Reaction Conditions:

Solvent: The choice of solvent can significantly impact reaction rates and pathways. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are common for SNAr reactions as they can solvate cations while leaving the nucleophile relatively free and reactive. acs.orgsapub.org

Temperature: Reaction temperatures are optimized to balance reaction rate with the stability of reactants and intermediates. Condensation reactions for quinoxaline synthesis traditionally required high temperatures, though modern catalytic methods often allow for milder, room-temperature conditions. nih.govnih.gov

Atmosphere: Many transition-metal-catalyzed reactions, particularly those involving Pd(0) species, must be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst.

Table 2: Role of Catalysts in Quinoxaline Chemistry

| Catalyst/Reagent | Reaction Type | Role | Reference |

|---|---|---|---|

| Palladium (Pd) | Decarboxylative Coupling | Formation of C-C bonds via catalytic cycle | wikipedia.org |

| Copper (Cu) | Condensation, C-N formation | Promotes cycloamination and condensation | organic-chemistry.org |

| Propylphosphonic anhydride (T3P) | Amidation | Activates carboxylic acid for amide formation | nih.gov |

| Dicyclohexylcarbodiimide (DCC) | Amidation | Activates carboxylic acid via O-acylisourea intermediate | nih.gov |

Computational Approaches to Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into reaction mechanisms, transition states, and the electronic properties of molecules like this compound. researchgate.net These theoretical studies complement experimental findings by elucidating reaction pathways that are difficult to observe directly.

Studies on quinoxalin-2(1H)-one and its derivatives using DFT at the B3LYP/6-311G level have been performed to calculate electrode potentials and analyze electronic properties in aqueous solution. researchgate.net Such calculations determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are critical for understanding the molecule's reactivity, electron-donating/accepting capabilities, and susceptibility to nucleophilic or electrophilic attack. researchgate.net For instance, the calculated redox potentials can indicate the tendency of the oxidized form to be reduced by accepting electrons. researchgate.net

In the context of substitution reactions, computational models can be used to map the potential energy surface of the SNAr reaction. This allows for the characterization of the transition state and the Meisenheimer intermediate, providing a quantitative understanding of the reaction barriers and the factors influencing regioselectivity. For cyclization reactions, computational studies have helped to distinguish between possible pathways, such as direct cyclization versus a pathway involving a spirodienyl radical intermediate followed by migration. acs.org These theoretical approaches are invaluable for predicting reactivity, optimizing reaction conditions, and designing new synthetic routes based on a mechanistic understanding.

Iv. Advanced Applications in Medicinal Chemistry and Biological Activity Investigations

Pharmacological Evaluation and Drug Design

The inherent reactivity and structural features of 3-Chloroquinoxaline-2-carboxylic acid make it a versatile starting point for synthesizing libraries of compounds for pharmacological screening. Its applications are most prominent in the fields of 5-HT3 receptor antagonism and cancer research.

The 5-HT3 receptor, a ligand-gated ion channel, is a key target for antiemetic drugs used to manage nausea and vomiting, particularly those induced by chemotherapy. tandfonline.comnih.gov The established pharmacophore model for 5-HT3 antagonists generally includes an aromatic ring, a carbonyl group, and a basic nitrogen center at specific distances. tandfonline.comnih.gov Quinoxaline-2-carboxamides fit this model well, prompting investigations into their potential as a new class of antagonists. nih.govnih.gov

A common strategy for developing new 5-HT3 receptor antagonists involves the synthesis of 3-chloroquinoxaline-2-carboxamides. nih.gov This process typically begins with the conversion of this compound into its more reactive derivative, 3-chloro-2-quinoxaloylchloride. nih.gov This acid chloride is then condensed with various amines, often Mannich bases of p-aminophenol, to produce a series of target carboxamides. nih.gov This synthetic approach allows for systematic modifications to the amine portion of the molecule, enabling a thorough exploration of structure-activity relationships (SAR). nih.govnih.gov The design principle is based on fulfilling the essential requirements of the 5-HT3 pharmacophore: the quinoxaline (B1680401) ring serves as the aromatic component, the amide linkage provides the carbonyl group, and the tertiary amine from the Mannich base acts as the basic center. tandfonline.comnih.gov

The standard preclinical model for assessing 5-HT3 receptor antagonistic activity is the isolated longitudinal muscle-myenteric plexus (LMMP) preparation from the guinea pig ileum. tandfonline.comnih.govnih.govnih.gov In this assay, the tissue is exposed to a selective 5-HT3 receptor agonist, such as 2-methyl-5-HT, which induces muscle contraction. nih.govnih.govresearchgate.net The synthesized quinoxaline compounds are then introduced to the organ bath to determine their ability to inhibit these contractions. researchgate.net

The potency of the antagonism is quantified using the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that requires the doubling of the agonist concentration to produce the same response. researchgate.net Studies on a series of 3-chloroquinoxaline-2-carboxamides showed that while many compounds exhibited mild to moderate antagonistic activity, one derivative, compound 3g, displayed significant potency with a pA2 value of 6.4. nih.govresearchgate.net This activity was comparable to the established antiemetic drug Ondansetron, which recorded a pA2 value of 6.9 in the same model. nih.govresearchgate.net

Interactive Table: 5-HT3 Antagonistic Activity of Quinoxaline Derivatives (Users can sort the table by clicking on the headers)

| Compound | Description | Agonist | In Vitro Model | pA₂ Value | Reference |

| Compound 3g | 3-Chloroquinoxaline-2-carboxamide (B1297492) derivative | 2-methyl-5-HT | Guinea Pig Ileum (LMMP) | 6.4 | nih.gov, researchgate.net |

| Ondansetron | Standard 5-HT3 Antagonist | 2-methyl-5-HT | Guinea Pig Ileum (LMMP) | 6.9 | nih.gov, researchgate.net |

| VC-605 | Quinoxaline derivative | 2-methyl-5-HT | Guinea Pig Ileum (LMMP) | ~3 orders of magnitude more potent than Ondansetron | nih.gov |

| (4-benzylpiperazin-1-yl)(quinoxalin-2-yl)methanone | Quinoxalin-2-carboxamide derivative | 2-methyl-5-HT | Guinea Pig Ileum (LMMP) | Most potent in its series | nih.gov, scilit.com |

The quinoxaline nucleus is a core component of numerous compounds investigated for their anticancer properties. nih.govnih.govmdpi.com These derivatives are explored for their ability to inhibit various biological pathways crucial for tumor growth and survival. ekb.eg

One of the most well-studied quinoxaline-based antitumor agents is XK469 (2-{4-[(7-Chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid). capes.gov.brnih.gov This compound has demonstrated high and broad antitumor activity. capes.gov.brnih.govdoi.org In an effort to understand its mechanism and define the essential structural features for its activity, a comprehensive synthesis and evaluation of its analogues were undertaken. capes.gov.brnih.gov

This research involved dissecting the XK469 structure into three key regions: the quinoxaline A-ring, the hydroquinone (B1673460) connector, and the lactic acid moiety. capes.gov.brnih.gov A crucial finding from these studies was that the placement of the chloro substituent on the quinoxaline ring is paramount. An analogue that represents the 3-chloro-regioisomer of XK469, which would be derived from a 3-chloroquinoxaline scaffold, was synthesized and found to be devoid of antitumor activity. capes.gov.brnih.gov The most potent compounds in this class consistently featured a halogen (such as fluorine, chlorine, or bromine) at the 7-position of the quinoxaline ring. capes.gov.brnih.gov

The lack of activity in the 3-chloro-regioisomer of XK469 highlights the strict structural requirements for this particular class of antitumor agents. capes.gov.brnih.gov Further SAR studies revealed that other modifications also led to a significant loss of efficacy. For instance, substituting the 7-position with methyl, methoxy, or azido (B1232118) groups resulted in much less active compounds, while derivatives with chloro groups at the 5-, 6-, or 8-positions, or with nitro or amino groups, were essentially inactive. capes.gov.brnih.gov Altering the hydroquinone linkage or modifying the terminal carboxylic acid to most other functional groups also eliminated the antitumor effects. capes.gov.brnih.gov

While the 3-chloro substitution is unfavorable for XK469-type agents, its effect can differ in other classes of quinoxaline-based anticancer compounds. For example, in a series of 3-aminoquinoxaline derivatives, compounds with an electron-donating methyl group at the 3-position showed better activity against certain cancer cell lines than those with an electron-withdrawing chloro group at the same position. nih.gov The mechanisms through which quinoxaline derivatives exert their antitumor effects are varied and include the induction of apoptosis and the inhibition of key enzymes like vascular endothelial growth factor receptor-2 (VEGFR-2). nih.govekb.eg Quinoxaline 1,4-dioxide derivatives, another class of antitumor agents, are believed to function as bioreductive prodrugs that can cause DNA damage within tumor cells. nih.govmdpi.com

Table: Structure-Activity Relationship of XK469 Analogues

| Modification Region | Structural Change | Resulting Antitumor Activity | Reference |

| Quinoxaline Ring | 3-Chloro regioisomer | Inactive | capes.gov.br, nih.gov |

| Quinoxaline Ring | 7-Halogen (F, Cl, Br) substituent | Highly Active | capes.gov.br, nih.gov, nih.gov |

| Quinoxaline Ring | 7-Methyl, 7-Methoxy, or 7-Azido substituent | Much Less Active | capes.gov.br, nih.gov |

| Quinoxaline Ring | 5-, 6-, 8-Chloro, or 6-, 7-Nitro/Amino substituent | Inactive | capes.gov.br, nih.gov |

| Connector Linkage | Change from hydroquinone to resorcinol (B1680541) or catechol | Inactive | capes.gov.br, nih.gov |

| Lactic Acid Moiety | Conversion to amide, hydrazide, nitrile, etc. | Mostly Inactive (except methylamides) | capes.gov.br |

Antimicrobial and Antifungal Activity

While direct studies on the antimicrobial properties of this compound are not extensively documented, its derivatives have shown considerable promise. The core quinoxaline structure is a recurring motif in the design of new antimicrobial agents. nih.govmdpi.com

Research into related compounds, such as quinoxaline-2-carboxylic acid 1,4-dioxides, has identified potent activity against Mycobacterium tuberculosis. nih.govmdpi.com One such derivative demonstrated high antimycobacterial activity with a minimum inhibitory concentration (MIC) of 1.25 µg/mL against M. tuberculosis and also exhibited low in vivo toxicity in mice. mdpi.com The mechanism for this class of compounds is believed to involve DNA damage. mdpi.comnih.gov

Another related derivative, 3-hydrazinoquinoxaline-2-thiol, has been evaluated for its efficacy against various Candida species, which are responsible for common fungal infections. nih.gov In in vitro tests, this compound demonstrated significant antifungal activity, in some cases greater than the standard drug Amphotericin B, against clinical isolates of Candida albicans, Candida glabrata, and Candida parapsilosis. nih.gov The same derivative, when tested against sixty methicillin-resistant Staphylococcus aureus (MRSA) isolates, showed that a majority had low MICs ranging from 1–4 μg/mL, indicating promising antibacterial efficacy. nih.gov

| Derivative Class | Organism | Activity (MIC) | Reference |

|---|---|---|---|

| Quinoxaline-2-carboxylic acid 1,4-dioxide | M. tuberculosis | 1.25 µg/mL | mdpi.com |

| 3-hydrazinoquinoxaline-2-thiol | Candida species | Effective vs. C. albicans, C. glabrata | nih.gov |

| MRSA | 1–4 µg/mL for most isolates | nih.gov |

Other Potential Biological Activities (e.g., Antiviral, Antidepressant)

The versatility of the this compound scaffold extends to other significant biological activities, including potential antiviral and antidepressant applications.

Antidepressant Activity: A series of 3-chloroquinoxaline-2-carboxamides, synthesized directly from 3-chloro-2-quinoxaloylchloride (the acid chloride of this compound), were evaluated as serotonin (B10506) (5-HT₃) receptor antagonists. researchgate.netnih.gov The 5-HT₃ receptor is a well-established target for antiemetic and anxiolytic drugs. In these studies, the synthesized compounds were tested for their ability to antagonize the 5-HT₃ agonist 2-methyl-5-HT. One compound in the series, designated 3g, showed a pA₂ value of 6.4, which was comparable to the standard antagonist Ondansetron (pA₂ 6.9), indicating significant 5-HT₃ antagonistic activity. researchgate.netnih.gov This line of research suggests a potential application for these derivatives in managing conditions like chemotherapy-induced nausea and central nervous system disorders. researchgate.net

| Compound | Activity (pA₂) | Reference |

|---|---|---|

| Derivative 3g (3-chloroquinoxaline-2-carboxamide series) | 6.4 | nih.gov |

| Ondansetron (Standard) | 6.9 | nih.gov |

Antiviral Activity: The broader quinoxaline family has been extensively reviewed for its antiviral properties against a range of viruses, including those responsible for respiratory illnesses. nih.govnih.govresearchgate.net Specific to the 2-chloroquinoxaline (B48734) structure, research has explored derivatives for their potential against SARS-CoV-2. One study synthesized 3-alkynyl substituted 2-chloroquinoxalines and used molecular docking to evaluate their binding affinity to the viral nucleocapsid protein, a potential drug target. nih.gov In another study, 3-arylquinoxaline derivatives were found to inhibit Dengue virus (DENV) replication by suppressing DENV-induced cyclooxygenase-2 (COX-2) expression. nih.gov One compound from this series exhibited a half-maximal effective concentration (EC₅₀) of 1.29 µM. nih.gov These findings highlight the utility of the quinoxaline scaffold, and specifically derivatives of the chloro-substituted parent compound, in the development of new antiviral agents.

Computational and In Silico Studies in Drug Discovery

Computational methods are integral to modern drug discovery, enabling the rational design and analysis of new drug candidates. The this compound scaffold has been the subject of various in silico studies to predict its behavior and guide the synthesis of more potent and specific molecules.

Ligand-Based Drug Design and Pharmacophore Modeling

Ligand-based drug design relies on the knowledge of molecules known to be active. A key technique in this area is pharmacophore modeling, which identifies the essential three-dimensional arrangement of chemical features necessary for biological activity.

This approach was explicitly used in the design of 3-chloroquinoxaline-2-carboxamides as 5-HT₃ receptor antagonists. researchgate.netnih.gov Researchers utilized an established pharmacophore model for 5-HT₃ antagonists, which typically consists of an aromatic ring, a hydrogen bond acceptor feature, and a positively ionizable (cationic) center. researchgate.net The 3-chloroquinoxaline-2-carboxamide scaffold was designed to align with these pharmacophoric features, providing a rational basis for their synthesis and subsequent biological evaluation. researchgate.netnih.gov

Prediction of Protein Targets and Biological Pathways

Computational tools can predict the likely protein targets of a compound, helping to elucidate its mechanism of action. For the quinoxaline scaffold, various targets have been predicted and investigated.

In one study, derivatives of quinoxaline-2-carboxylic acid were identified as inhibitors of the human Pim-1 kinase, a protein implicated in cancer. nih.gov Molecular docking studies suggested an unclassical binding mode within the ATP pocket of the enzyme. nih.gov Other computational approaches, such as the use of the Swiss Target Prediction web tool on related thiazolo[4,5-b]quinoxaline derivatives, have predicted that these molecules may act on kinases, lyases, and phosphatases. researchgate.net Further research on different quinoxaline derivatives has used docking and molecular dynamics simulations to identify potential targets including p38α MAP kinase and VEGFR-2, which are involved in inflammation and angiogenesis, respectively. nih.govnih.gov One computational study also identified a quinoxaline moiety as a novel inhibitor of the LRP5/6-sclerostin interaction, a key pathway in bone homeostasis. elsevierpure.com

Toxicity Mechanism Elucidation (e.g., Hepatotoxicity)

While in silico methods for predicting toxicity are becoming increasingly common, specific studies detailing the computational elucidation of the toxicity mechanisms for this compound itself are not widely available in the reviewed literature. However, general in silico toxicity risk assessments are often performed on newly synthesized derivatives. For instance, a study on novel quinazolinone derivatives (a related bioisostere) used software to predict toxicities like mutagenicity, tumorigenicity, and irritability, finding their designed compounds to be within acceptable ranges. globalresearchonline.net Similar approaches are applied to quinoxaline derivatives, where cytotoxicity is often evaluated against cancer cell lines and normal cell lines to determine selectivity, such as the observed selective toxicity of a quinoxaline-2-carboxamide (B189723) derivative against HepG2 (liver cancer) cells. nih.gov

Quantum Chemical Calculations for Structure-Activity Correlation

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to understand the relationship between the electronic structure of a molecule and its biological activity (QSAR - Quantitative Structure-Activity Relationship). These methods can calculate properties like the energies of molecular orbitals (HOMO and LUMO), electrostatic potential, and charge distribution.

Studies on quinoxaline derivatives have employed quantum-chemical methods to build QSAR models. sciencepublishinggroup.com For example, one study established a statistically significant relationship between the electronic structure of quinoxaline derivatives and their anti-proliferative activity against the HeLa cancer cell line. sciencepublishinggroup.comresearchgate.net The findings indicated that the biological activity was dependent on the electronic properties (local atomic reactivity indices) of specific atoms in the quinoxaline scaffold, suggesting the interaction process is controlled by both charge and orbital factors. sciencepublishinggroup.com Such calculations are crucial for optimizing lead compounds by predicting how structural modifications will affect electronic properties and, consequently, biological function.

Preclinical Development and Therapeutic Potential

The journey of a chemical compound from a laboratory curiosity to a potential therapeutic agent is a rigorous and complex process. For derivatives of this compound, this pathway involves extensive preclinical evaluation to ascertain their efficacy and to understand the factors that will influence their translation into clinical use.

While in vitro studies provide crucial initial data on the biological activity of a compound, in vivo studies in animal models are essential for evaluating its therapeutic potential in a complex physiological system. Research into derivatives of the quinoxaline-2-carboxylic acid scaffold has demonstrated promising results in various disease models, particularly in the fields of infectious diseases and oncology.

One notable area of investigation has been the anti-mycobacterial activity of quinoxaline-2-carboxylic acid 1,4-dioxides. In a study focused on novel derivatives, a compound designated as '4', which is 7-chloro-2-(ethoxycarbonyl)-3-methyl-6-(piperazin-1-yl)quinoxaline 1,4-dioxide, exhibited significant in vitro activity against Mycobacterium tuberculosis. nih.govmdpi.com Subsequent in vivo testing in a murine model of tuberculosis showed that this compound had low toxicity in mice. nih.govmdpi.com While the efficacy in this specific study was comparable to the negative control, the low toxicity profile highlights the potential of this scaffold for further optimization to enhance its in vivo activity. nih.govmdpi.com

In the realm of oncology, various derivatives of quinoxaline-2-carboxylic acid have been synthesized and evaluated for their anti-cancer properties. Although specific in vivo data for this compound is not extensively available in the public domain, the in vitro performance of its analogs against cancer cell lines provides a strong rationale for their future preclinical evaluation in animal models. For instance, a series of N-(phenyl)-3-(quinoxalin-2-ylamino) benzamide (B126) derivatives have shown promising cytotoxic activity against various cancer cell lines. nih.gov

The following interactive table summarizes the in vitro anti-cancer activity of selected quinoxaline derivatives, which forms the basis for their potential progression to in vivo studies.

| Compound | Target Cell Line | IC50 (µM) |

| Compound XVa | HCT116 | 4.4 |

| Compound XVa | MCF-7 | 5.3 |

| Compound VIIIa | HepG2 | 9.8 |

| Compound VIIIc | MCF-7 | 9.0 |

Data sourced from studies on N-(phenyl)-3-(quinoxalin-2-ylamino) benzamide derivatives. nih.gov

The transition from these promising in vitro results to successful in vivo efficacy is a critical step. It involves assessing the compound's pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics in a living organism, which ultimately determines its therapeutic window and potential for clinical success.

Translational research acts as a critical bridge between preclinical findings and clinical applications, aiming to ensure that promising laboratory discoveries can be effectively and safely translated into new therapies for patients. For compounds like this compound and its derivatives, several key considerations are paramount for successful clinical translation.

One of the primary challenges in the clinical development of any new chemical entity is the disparity that can exist between results from animal models and human clinical trials. frontiersin.org Factors such as differences in metabolism, physiology, and the specific nature of the disease models can all contribute to this translational gap. Therefore, the careful selection and validation of preclinical models that accurately mimic the human disease state are crucial.

Furthermore, the development of robust biomarkers is a key aspect of translational science. Biomarkers can be used to monitor the therapeutic response to a drug, identify patient populations most likely to benefit, and provide early indications of potential safety issues. For quinoxaline-based therapies, identifying specific molecular targets and downstream signaling pathways affected by the compound can aid in the development of such biomarkers.

The chemical and physical properties of the drug candidate also play a significant role in its translational potential. Issues such as poor solubility can hinder the development of a viable formulation for clinical use. mdpi.com For instance, some derivatives of quinoxaline 1,4-dioxides have demonstrated high biological activity but have been challenging to study due to low solubility in pharmacologically acceptable aqueous media. mdpi.com Addressing these formulation challenges early in the development process is essential.

The broader class of quinoxalines has demonstrated a wide range of biological activities, which is a double-edged sword. nih.govnih.gov While it points to the versatility of the scaffold, it also necessitates a thorough understanding of the compound's selectivity and potential off-target effects to avoid unforeseen side effects in clinical trials. A comprehensive safety and toxicology profile is a prerequisite for advancing any compound to human studies.

V. Advanced Characterization and Analytical Methodologies in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the primary means of elucidating the molecular structure of 3-Chloroquinoxaline-2-carboxylic acid. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information about the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the carbon-hydrogen framework of this compound. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR maps the carbon skeleton of the molecule.

Detailed ¹H NMR analysis in a mixed solvent system of CDCl₃ and DMSO-d₆ reveals the characteristic signals for the compound. joac.info The aromatic protons on the quinoxaline (B1680401) ring system appear as a multiplet, while the acidic proton of the carboxylic acid group is observed as a distinct singlet at a significantly downfield chemical shift, confirming the presence of this functional group. joac.info Although specific ¹³C NMR data is not detailed in the provided research, it is a standard technique used alongside ¹H NMR for the complete structural assignment of quinoxaline derivatives. holzer-group.at Spectrometers such as the Varian UnityPlus 300 and Bruker Avance 500 are typically employed for these analyses. holzer-group.at

| ¹H NMR Data for this compound | |

| Nucleus | ¹H |

| Solvent | CDCl₃ + DMSO-d₆ |

| Spectrometer Frequency | 300 MHz |

| Chemical Shift (δ) ppm | Multiplicity |

| 11.0 | Singlet (s) |

| 8.17 - 7.7 | Multiplet (m) |

| Data sourced from Journal of Applicable Chemistry. joac.info |

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the vibrations of its chemical bonds. The analysis, typically performed using a Potassium Bromide (KBr) pellet, shows distinct absorption bands that correspond to specific molecular vibrations. joac.info

Key absorptions include a broad band for the O-H stretch of the carboxylic acid, which is often involved in hydrogen bonding. joac.info Sharp, strong peaks indicate the C=O (carbonyl) and C=N bonds, which are characteristic of the carboxylic acid and quinoxaline ring, respectively. joac.info The presence of aromatic C=C bonds is also confirmed by specific peaks in the fingerprint region. joac.info These spectra are commonly recorded on instruments like the Perkin-Elmer FTIR spectrum 1000 spectrophotometer. holzer-group.at

| Characteristic IR Absorption Bands for this compound | |

| Wavenumber (cm⁻¹) | Assignment |

| 3490 | O-H stretch |

| 1725, 1710 | C=O stretch (Carboxylic acid) |

| 1610 | Aromatic C=C stretch |

| 2465 | Hydrogen bonds |

| Data sourced from Journal of Applicable Chemistry. joac.info |

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and elemental composition. For this compound, MS is crucial for confirming its molecular formula, C₉H₅ClN₂O₂. joac.info

Using Electron Ionization (EI), the mass spectrum shows a characteristic isotopic pattern for a chlorine-containing compound, with two main molecular ion peaks at m/z 208 (M⁺) and m/z 210 (M⁺+2) in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. joac.infoholzer-group.at The spectrum also displays several fragment ions resulting from the breakdown of the molecular ion, which aids in structural confirmation. holzer-group.at Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are also applicable for the analysis of related quinoxaline compounds. researchgate.net

| Mass Spectrometry Data for this compound | |

| m/z | Relative Intensity (%) |

| 208.00 | 100.0 |

| 210.00 | 32.0 |

| 164 | 100 |

| 129 | 80 |

| 102 | 95 |

| Data sourced from Journal of Applicable Chemistry and J. Heterocyclic Chem. joac.infoholzer-group.at |

Chromatographic Techniques for Purity and Analysis

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is widely used to determine the purity of this compound and related derivatives. sigmaaldrich.com Purity levels of ≥98% are commonly reported and verified using this method. sigmaaldrich.com

While specific method parameters for the title compound are not extensively detailed, methods for analogous compounds, such as 3-methyl-quinoxaline-2-carboxylic acid, provide a relevant framework. nih.govnih.gov A typical setup involves a reversed-phase column, like a C18, with a mobile phase consisting of an aqueous solution and an organic solvent such as acetonitrile. nih.govscispace.com Detection is often performed using an ultraviolet (UV) detector. nih.gov This technique is foundational for quality control in both academic and industrial research settings.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, increased sensitivity, and faster analysis times. This is achieved by using columns packed with smaller sub-2 µm particles, which requires instrumentation capable of handling higher backpressures.

Although specific UPLC methods for the direct analysis of this compound are not prominent in the surveyed literature, the principles are directly applicable. UPLC would be an ideal method for resolving the target compound from closely related impurities or for trace-level quantification. Given its advantages, UPLC is a state-of-the-art chromatographic technique for ensuring the high purity required for demanding research applications.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an essential and rapid analytical technique used to monitor the progress of chemical reactions, including the synthesis of quinoxaline derivatives. sapub.orgnih.gov This method allows chemists to qualitatively track the consumption of starting materials and the formation of products over time.

In a typical setup for monitoring the synthesis of a compound like this compound, a TLC plate is spotted with three lanes: the starting material, a "co-spot" containing both the starting material and the reaction mixture, and the reaction mixture itself. The plate is then developed in an appropriate solvent system. As the reaction proceeds, aliquots are taken from the reaction mixture and spotted on the TLC plate. The disappearance of the starting material's spot and the appearance of a new spot corresponding to the product indicate the reaction's progression. This allows for the determination of the optimal reaction time and can help in identifying the presence of any intermediates or byproducts.

Table 1: Hypothetical TLC Monitoring of a Reaction

| Time Point | Starting Material Spot | Product Spot (this compound) | Observations |

|---|---|---|---|

| t = 0 min | Intense | Not Visible | Reaction initiated. |

| t = 30 min | Visible | Faint | Product formation has begun. |

| t = 60 min | Faint | Intense | Significant conversion to product. |

This table illustrates a conceptual reaction progress as monitored by TLC, where the product has a different retention factor (Rf) than the starting material.

X-ray Crystallography for Solid-State Structure Determination

The analysis of 2-Chloroquinoline-3-carboxylic acid reveals that the molecule crystallizes in an orthorhombic system. researchgate.net The crystal packing is stabilized by a network of intermolecular hydrogen bonds, specifically O-H···N and C-H···O interactions, which link the molecules into a two-dimensional network. researchgate.net This structural cohesion is a key determinant of the compound's physical properties, such as melting point and solubility. The detailed bond lengths and angles confirm the planar nature of the quinoline (B57606) ring system and the orientation of the carboxylic acid and chloro substituents. researchgate.net

Table 2: Crystallographic Data for 2-Chloroquinoline-3-carboxylic acid

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₀H₆ClNO₂ | researchgate.net |

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | P2₁nb | researchgate.net |

| a (Å) | 5.8193 (2) | researchgate.net |

| b (Å) | 8.0689 (3) | researchgate.net |

| c (Å) | 18.1780 (5) | researchgate.net |

| V (ų) | 853.55 (5) | researchgate.net |

| Z | 4 | researchgate.net |

This data pertains to the isomer 2-Chloroquinoline-3-carboxylic acid and is presented to illustrate the type of information obtained from X-ray crystallography. researchgate.netnih.gov

Advanced Analytical Methodologies in Biological Assays

To investigate the therapeutic potential of this compound and its analogs, a variety of advanced biological assays are employed. These methodologies assess the compound's effects at the cellular and organismal level.

Cell-Based Assays (e.g., Cell Cycle Analysis, Antiproliferative Activity)

Cell-based assays are fundamental in determining the cytotoxic and antiproliferative effects of new chemical entities. The quinoxaline scaffold is a core component of many derivatives tested for their anticancer activity. sapub.orgrsc.org

Antiproliferative Activity: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Numerous studies have evaluated quinoxaline derivatives against various human cancer cell lines. tandfonline.comnih.gov For instance, certain 2-oxo-3-phenylquinoxaline derivatives showed significant reductions in the viability of colorectal cancer (HCT-116) cells, with IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) in the micromolar range. rsc.orgnih.gov Similarly, other quinoxaline derivatives have demonstrated potent activity against prostate cancer (PC-3) and breast cancer (MCF-7) cell lines. tandfonline.comrsc.orgnih.gov

Cell Cycle Analysis: Flow cytometry is a powerful technique used to analyze the cell cycle distribution of a cell population. Following treatment with a test compound, cells are stained with a fluorescent dye (like propidium (B1200493) iodide) that binds to DNA. The fluorescence intensity of individual cells is proportional to their DNA content, allowing researchers to quantify the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Several quinoxaline derivatives have been shown to induce cell cycle arrest at specific phases. For example, some derivatives cause arrest at the G2/M phase, while others halt the cell cycle at the S phase or G1 transition in various cancer cell lines. tandfonline.comrsc.orgnih.govresearchgate.net This arrest prevents cancer cells from proceeding through division, ultimately leading to apoptosis (programmed cell death).

Table 3: Selected Biological Activities of Quinoxaline Derivatives in Cell-Based Assays

| Compound Type / Derivative | Cell Line | Assay Type | Key Finding | Reference |

|---|---|---|---|---|

| 2-oxo-3-phenylquinoxaline (Comp. 7j) | HCT-116 | Antiproliferative (MTT) | IC₅₀ = 26.75 ± 3.50 µg/mL | rsc.orgnih.gov |

| Quinoxaline derivative (Comp. IV) | PC-3 | Antiproliferative (MTT) | IC₅₀ = 2.11 µM | tandfonline.comnih.gov |

| Quinoxaline derivative (Comp. 3b) | MCF-7 | Antiproliferative (MTT) | IC₅₀ = 1.85 ± 0.11 μM | rsc.org |

| Quinoxaline derivative (Comp. 12) | A549, HCT116, MCF-7 | Cell Cycle Analysis | G2/M phase arrest | nih.gov |

| Quinoxaline derivative (Comp. IV) | PC-3 | Cell Cycle Analysis | S phase arrest | tandfonline.comnih.gov |

In Vitro and In Vivo Model Systems

To build a comprehensive understanding of a compound's biological effects, researchers utilize a combination of in vitro and in vivo models.

In Vitro Models: Beyond simple cytotoxicity, in vitro models can include complex cell culture systems and specific biochemical assays. Cancer cell lines are the most common in vitro models, with studies on quinoxaline derivatives using a wide array, including those from colon, prostate, breast, liver, and lung cancers. tandfonline.comrsc.orgresearchgate.net These models are used to investigate mechanisms of action, such as the inhibition of specific enzymes like topoisomerase II or tubulin polymerization. tandfonline.comnih.gov

In Vivo Models: Promising compounds identified through in vitro screening are often advanced to in vivo testing in animal models, most commonly mice. mdpi.com These studies are critical for evaluating a compound's efficacy and behavior within a whole organism. For example, a quinoxaline-based derivative demonstrated a significant reduction in tumor volume and weight in an Ehrlich solid tumor model in mice, indicating potent antitumor efficacy in a living system. tandfonline.com Another study used a murine tuberculosis model to assess the in vivo activity of a quinoxaline-2-carboxylic acid 1,4-dioxide derivative. mdpi.com These models provide crucial data that bridges the gap between cellular effects and potential therapeutic application.

Table 4: Examples of In Vitro and In Vivo Models in Quinoxaline Research

| Model System | Model Type | Purpose of Study | Compound Type | Reference |

|---|---|---|---|---|